(2s)-1-(Prop-2-yn-1-yl)-n-[(1,3-thiazol-2-yl)methyl]pyrrolidine-2-carboxamide
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Overview
Description
(2s)-1-(Prop-2-yn-1-yl)-n-[(1,3-thiazol-2-yl)methyl]pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-1-(Prop-2-yn-1-yl)-n-[(1,3-thiazol-2-yl)methyl]pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via an alkylation reaction using propargyl bromide.
Attachment of the Thiazol-2-ylmethyl Group: The thiazol-2-ylmethyl group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-ynyl group.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an epoxide or a ketone, while reduction could produce an alcohol or an amine.
Scientific Research Applications
Chemistry
In chemistry, (2s)-1-(Prop-2-yn-1-yl)-n-[(1,3-thiazol-2-yl)methyl]pyrrolidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound could be studied for its potential biological activity. It might interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a potential lead compound for drug discovery.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2s)-1-(Prop-2-yn-1-yl)-n-[(1,3-thiazol-2-yl)methyl]pyrrolidine-2-carboxamide would depend on its specific interactions with molecular targets. It might bind to a particular enzyme or receptor, modulating its activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(2s)-1-(Prop-2-yn-1-yl)-n-[(1,3-thiazol-2-yl)methyl]pyrrolidine-2-carboxamide: can be compared with other pyrrolidine carboxamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. These features might make it more effective in certain applications compared to similar compounds.
Properties
IUPAC Name |
(2S)-1-prop-2-ynyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-6-15-7-3-4-10(15)12(16)14-9-11-13-5-8-17-11/h1,5,8,10H,3-4,6-7,9H2,(H,14,16)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOCRMFNVFDPJT-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C(=O)NCC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC[C@H]1C(=O)NCC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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